Cas no 2172201-03-3 (5-{(3-aminopropyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid)

5-{(3-aminopropyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-{(3-aminopropyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid
- EN300-1452450
- 2172201-03-3
- 5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid
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- Inchi: 1S/C9H16N4O2/c1-13-7(6-11-4-2-3-10)5-8(12-13)9(14)15/h5,11H,2-4,6,10H2,1H3,(H,14,15)
- InChI Key: RGQYAMPLBYQYHY-UHFFFAOYSA-N
- SMILES: OC(C1C=C(CNCCCN)N(C)N=1)=O
Computed Properties
- Exact Mass: 212.12732577g/mol
- Monoisotopic Mass: 212.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.2Ų
- XLogP3: -3.4
5-{(3-aminopropyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452450-500mg |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1452450-0.1g |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 0.1g |
$1144.0 | 2023-06-06 | ||
Enamine | EN300-1452450-0.5g |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 0.5g |
$1247.0 | 2023-06-06 | ||
Enamine | EN300-1452450-2.5g |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 2.5g |
$2548.0 | 2023-06-06 | ||
Enamine | EN300-1452450-1000mg |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1452450-2500mg |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1452450-1.0g |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 1g |
$1299.0 | 2023-06-06 | ||
Enamine | EN300-1452450-50mg |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1452450-5.0g |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 5g |
$3770.0 | 2023-06-06 | ||
Enamine | EN300-1452450-10.0g |
5-{[(3-aminopropyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172201-03-3 | 10g |
$5590.0 | 2023-06-06 |
5-{(3-aminopropyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on 5-{(3-aminopropyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid
5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid: A Comprehensive Overview
5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS No. 2172201-03-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to by its CAS number, has garnered attention due to its unique chemical structure and potential applications in drug development. The molecule combines a pyrazole ring with an aminomethyl group and a carboxylic acid moiety, making it a versatile building block for various chemical reactions and biological studies.
The synthesis of 5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid involves a series of carefully designed steps, including the formation of the pyrazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. These improvements are crucial for scaling up the synthesis to meet the demands of preclinical studies and potential clinical trials.
One of the most promising aspects of this compound is its potential as a precursor for bioactive molecules. The presence of the pyrazole ring, a heterocyclic structure known for its stability and reactivity, makes it an attractive scaffold for drug design. Researchers have explored its ability to act as an inhibitor or activator in various enzymatic pathways, particularly in the context of cancer biology and inflammation. For instance, studies have shown that derivatives of this compound can modulate key signaling pathways involved in tumor growth and metastasis.
In terms of pharmacokinetics, 5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid exhibits favorable properties that make it suitable for systemic administration. Its ability to cross cellular membranes and interact with target proteins has been extensively studied using computational modeling and in vitro assays. These studies have provided valuable insights into its bioavailability, metabolism, and excretion, paving the way for further optimization to enhance its therapeutic potential.
The application of this compound extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This dual functionality underscores the versatility of 5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid as both a biological tool and a chemical reagent.
Recent breakthroughs in medicinal chemistry have highlighted the importance of 5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid in designing next-generation therapeutics. By leveraging its structural features, researchers are exploring novel strategies to combat diseases such as neurodegenerative disorders and infectious diseases. Preclinical data indicate that certain derivatives exhibit potent activity against pathogenic organisms while showing minimal toxicity to host cells.
In conclusion, 5-{(3-Aminopropyl)Aminomethyl}-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS No. 2172201-03-3) stands at the forefront of chemical innovation due to its unique properties and diverse applications. As research continues to uncover new avenues for its utilization, this compound is poised to play a pivotal role in advancing both basic science and applied medicine.
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